2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate
Overview
Description
2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate: . This compound is characterized by its unique structure, which includes trifluoroethyl and difluoro-1,3-benzodioxol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate typically involves the reaction of 2,2-difluoro-1,3-benzodioxol-5-amine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions can occur at different positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. It can also serve as a probe to investigate enzyme-substrate interactions.
Medicine
In the medical field, this compound has potential applications in drug development. Its fluorinated structure may enhance the pharmacokinetic properties of pharmaceuticals.
Industry
In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate exerts its effects involves its interaction with specific molecular targets. The fluorinated groups may enhance binding affinity to certain receptors or enzymes, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl 2,2-difluoro-1,3-dioxaindan-5-ylcarbamate
2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-4-ylcarbamate
2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-6-ylcarbamate
Uniqueness
The uniqueness of 2,2,2-Trifluoroethyl 2,2-difluoro-1,3-benzodioxol-5-ylcarbamate lies in its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F5NO4/c11-9(12,13)4-18-8(17)16-5-1-2-6-7(3-5)20-10(14,15)19-6/h1-3H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJQRGMVIGOVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)OCC(F)(F)F)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001163213 | |
Record name | 2,2,2-Trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087788-78-0 | |
Record name | 2,2,2-Trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087788-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trifluoroethyl N-(2,2-difluoro-1,3-benzodioxol-5-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001163213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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